molecular formula C10H4BrFN2 B6602435 5-bromo-7-fluoroquinoline-8-carbonitrile CAS No. 2181780-00-5

5-bromo-7-fluoroquinoline-8-carbonitrile

Cat. No. B6602435
CAS RN: 2181780-00-5
M. Wt: 251.05 g/mol
InChI Key: PHTGVPZHTBCDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-fluoroquinoline-8-carbonitrile is a research chemical . It has an empirical formula of C10H4BrFN2 and a molecular weight of 251.05 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC1=CC=C (C2=CC=CN=C12)Br . This indicates that the molecule consists of a quinoline ring with bromine and fluorine substituents.

Scientific Research Applications

Antitumor Activity

A study by El-Agrody et al. (2012) involves the synthesis of novel quinoline derivatives with potential antitumor activities. While the specific compound "5-bromo-7-fluoroquinoline-8-carbonitrile" is not directly mentioned, the research on quinoline derivatives showcases the interest in substituting quinoline structures to explore their biological activities. This suggests that similar compounds could potentially exhibit antitumor properties (El-Agrody et al., 2012).

Chemosensors for Metal Ions

Shally et al. (2020) developed novel chemosensors based on tetrahydroquinoline derivatives for the selective recognition of Pd2+ ions. These sensors show fluorescence turn-off performances, indicating the utility of quinoline derivatives in environmental and analytical chemistry for detecting toxic metal ions (Shally et al., 2020).

Synthetic Methodologies

Ondi et al. (2005) discussed the metalation and functionalization of 2-bromo-3-fluoroquinolines, presenting a method to introduce functional groups into the quinoline ring. This research underscores the adaptability of halogenated quinolines in synthetic organic chemistry, potentially applicable to "this compound" for further chemical modifications (Ondi et al., 2005).

Optoelectronic and Nonlinear Properties

A study by Irfan et al. (2020) on hydroquinoline derivatives explored their optoelectronic, nonlinear, and charge transport properties. Although not directly related to "this compound," the investigation into quinoline derivatives' electronic properties highlights the potential of such compounds in developing new materials for electronic applications (Irfan et al., 2020).

Safety and Hazards

Safety data for 5-bromo-7-fluoroquinoline-8-carbonitrile suggests that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

5-bromo-7-fluoroquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrFN2/c11-8-4-9(12)7(5-13)10-6(8)2-1-3-14-10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTGVPZHTBCDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)C#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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